molecular formula C14H18 B14396204 (Oct-1-yn-3-yl)benzene CAS No. 89329-70-4

(Oct-1-yn-3-yl)benzene

Cat. No.: B14396204
CAS No.: 89329-70-4
M. Wt: 186.29 g/mol
InChI Key: CCGUQTSITIQJJR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

    Synthesis via Ethynylation: One common method involves the ethynylation of 3-methylbenzene (toluene) using acetylene in the presence of a catalyst such as palladium chloride (PdCl2) and copper iodide (CuI) in a solvent like dimethylformamide (DMF).

    Industrial Production: Industrially, the compound can be produced using similar methods but on a larger scale, often involving continuous flow reactors to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Oct-1-yn-3-yl)benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst, leading to the formation of 3-methylstyrene.

    Substitution: The compound can participate in electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Biology

    Biomolecular Probes: The compound can be used to synthesize biomolecular probes for studying enzyme activities and protein interactions.

Medicine

    Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism by which (Oct-1-yn-3-yl)benzene exerts its effects depends on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-4-methylbenzene: Similar structure but with the ethynyl group attached to the fourth carbon.

    1-Ethynyl-2-methylbenzene: Ethynyl group attached to the second carbon.

    1-Phenyl-1-propyne: Similar structure with a propynyl group instead of an ethynyl group.

Uniqueness

    Positional Isomerism: The position of the ethynyl group in (Oct-1-yn-3-yl)benzene provides unique reactivity compared to its positional isomers.

    Chemical Properties: The specific arrangement of functional groups in this compound allows for distinct chemical reactions and applications, making it a valuable compound in various fields.

Properties

CAS No.

89329-70-4

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

oct-1-yn-3-ylbenzene

InChI

InChI=1S/C14H18/c1-3-5-7-10-13(4-2)14-11-8-6-9-12-14/h2,6,8-9,11-13H,3,5,7,10H2,1H3

InChI Key

CCGUQTSITIQJJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#C)C1=CC=CC=C1

Origin of Product

United States

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